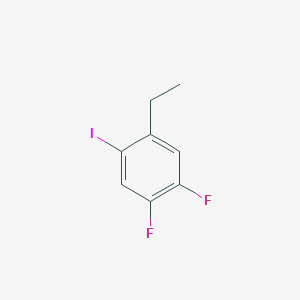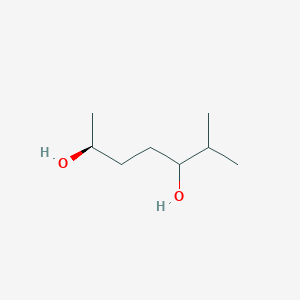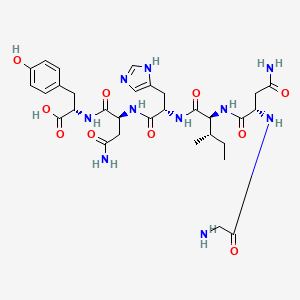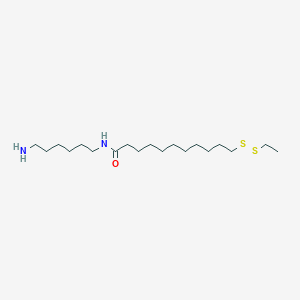
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide is a compound with a unique structure that includes an aminohexyl group and an ethyldisulfanyl group attached to an undecanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide typically involves the following steps:
Formation of the Aminohexyl Intermediate: The aminohexyl group can be synthesized by reacting 1,6-diaminohexane with appropriate protecting groups to prevent unwanted side reactions.
Introduction of the Ethyldisulfanyl Group: The ethyldisulfanyl group can be introduced through a disulfide exchange reaction, where an ethyldisulfide compound reacts with a thiol-containing intermediate.
Coupling to Undecanamide Backbone: The final step involves coupling the aminohexyl and ethyldisulfanyl intermediates to an undecanamide backbone using standard amide bond formation techniques, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
化学反応の分析
Types of Reactions
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide can undergo various types of chemical reactions, including:
Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or amines depending on the nucleophile used.
科学的研究の応用
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of disulfide bond formation and reduction in proteins.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
類似化合物との比較
Similar Compounds
N-(6-Aminohexyl)carboxamide: Similar structure but lacks the ethyldisulfanyl group.
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Contains a naphthalenesulfonamide group instead of the undecanamide backbone.
N-(6-Aminohexyl)dATP: A nucleotide analog with an aminohexyl group.
Uniqueness
N-(6-Aminohexyl)-11-(ethyldisulfanyl)undecanamide is unique due to the presence of both an aminohexyl group and an ethyldisulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
575455-20-8 |
|---|---|
分子式 |
C19H40N2OS2 |
分子量 |
376.7 g/mol |
IUPAC名 |
N-(6-aminohexyl)-11-(ethyldisulfanyl)undecanamide |
InChI |
InChI=1S/C19H40N2OS2/c1-2-23-24-18-14-10-6-4-3-5-7-11-15-19(22)21-17-13-9-8-12-16-20/h2-18,20H2,1H3,(H,21,22) |
InChIキー |
HVGDCAUYNQPYJR-UHFFFAOYSA-N |
正規SMILES |
CCSSCCCCCCCCCCC(=O)NCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
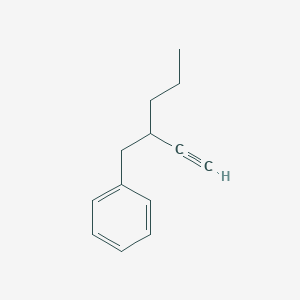

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
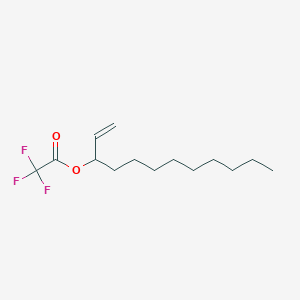
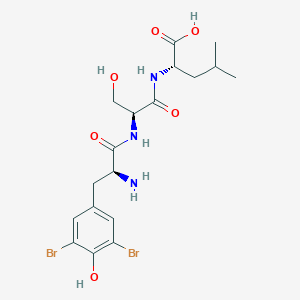
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
